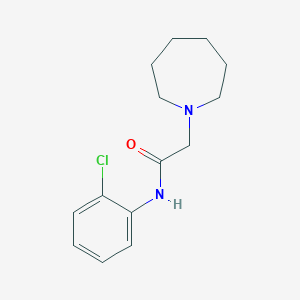![molecular formula C8H12N2O2 B2416675 (S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl CAS No. 336884-31-2](/img/structure/B2416675.png)
(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl is a chiral compound with unique structural features. It belongs to the class of bicyclic oxazoline derivatives, which are known for their applications in various fields, including catalysis and pharmaceuticals. The compound’s chirality and rigid structure make it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a nitrile oxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce functional groups like halides or alkyl groups.
科学的研究の応用
(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various synthetic processes.
作用機序
The mechanism of action of (S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which are crucial in catalytic processes. Its rigid structure allows for precise interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another reagent used in organic synthesis.
N,N-Diisopropylethylamine: Commonly used as a base in organic reactions.
Uniqueness
(S,S)-4,4-Dimethyl-4,5,4’,5’-tetrahydro [2.2]bioxazolyl stands out due to its chiral nature and rigid bicyclic structure. These features make it particularly effective in asymmetric catalysis and as a tool in studying stereochemical effects in biological systems. Its ability to form stable complexes with metal ions further enhances its utility in various applications.
特性
IUPAC Name |
(4S)-4-methyl-2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHQOJOWVSLQY-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=N[C@H](CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
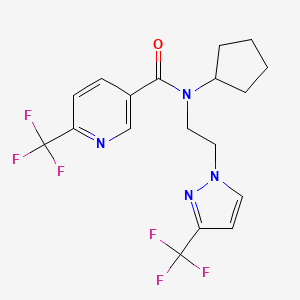
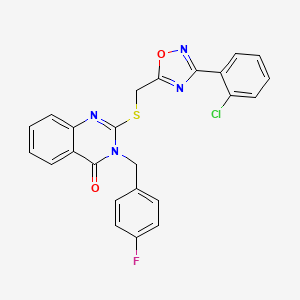
![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)
![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)
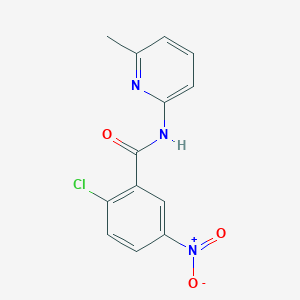
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
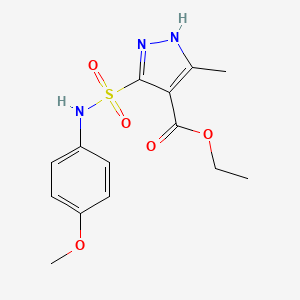
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
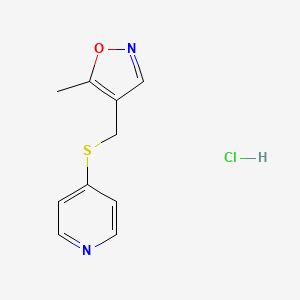

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
